![molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6](/img/no-structure.png)
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .
Synthesis Analysis
Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of N-cyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .Chemical Reactions Analysis
The reactions of similar compounds with a number of acids (НCl, CF3COOH, H2SO4, polyphosphoric acid, CF3SO2OH) and halogenating agents (I2, Br2, NIS, NBS) have been studied . CF3SO2OH can be successfully applied in the synthesis of linear 1-methyl-2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones .Scientific Research Applications
Synthesis and Biological Evaluation
Novel derivatives of dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been synthesized and evaluated for their biological activities, including in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. These compounds are prepared through complex chemical reactions, such as PdCl2-mediated endo-dig cyclization, and evaluated for their potential in combating diseases like malaria and cancer. The research by Mphahlele, Khoza, and Mabeta (2016) demonstrates the synthesis of these compounds and their preliminary evaluation, showing significant cytotoxicity against certain cancer cell lines (Mphahlele, Khoza, & Mabeta, 2016).
Anti-inflammatory and Analgesic Screening
A series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which are structurally related to 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have been synthesized and screened for their anti-inflammatory and analgesic activities. Eweas et al. (2012) reported that these compounds showed good analgesic and anti-inflammatory activity in comparison to the reference standard indomethacin. This highlights the potential use of these compounds in developing new treatments for pain and inflammation (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Anticancer Evaluation
Further research into quinazoline derivatives, including those related to this compound, has revealed their potential as chemotherapeutic anti-cancer drugs. Khodair, Alsafi, and Nafie (2019) synthesized 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones and evaluated them for in vitro cytotoxic activity against cancer cell lines, showing effective anti-proliferative activity. This research suggests the potential of these derivatives in developing new anti-cancer therapies (Khodair, Alsafi, & Nafie, 2019).
Antiviral Activities
Some quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating the potential application of these compounds in antiviral drug development. The research by Selvam et al. (2007) highlights the importance of these compounds in combating viral infections, including influenza and severe acute respiratory syndrome corona virus (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLOVUMOQAAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357441 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-65-6 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

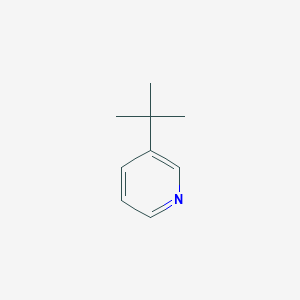

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)


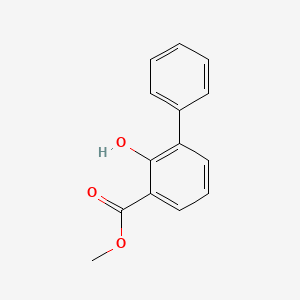
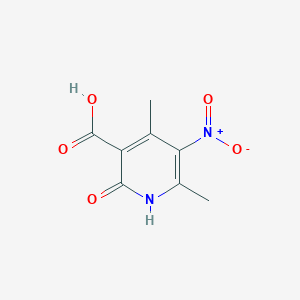
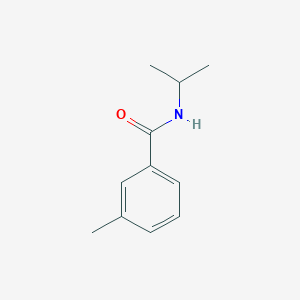

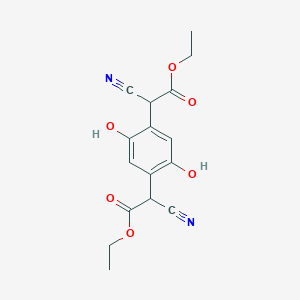

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

